1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
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Properties
CAS No. |
689757-00-4 |
|---|---|
Molecular Formula |
C23H21ClN2O2S |
Molecular Weight |
424.94 |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21ClN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-8-4-3-5-9-17)23(28)26(22)14-18-10-6-7-11-19(18)24/h3-11H,12-14H2,1-2H3 |
InChI Key |
XOCJVUWXGUHTEH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CCC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The compound is characterized by a thieno[2,3-d]pyrimidine core with substituents that may influence its biological activity. The presence of a chlorobenzyl group and a phenylethyl moiety are significant in determining the compound's interactions with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various thieno[2,3-d]pyrimidine derivatives. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. In vitro studies indicated that these compounds exhibit significant activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 8 µg/mL |
| Similar derivatives | E. faecalis | 16 µg/mL |
Anticancer Activity
The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been explored in various cancer cell lines. Compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidines is often influenced by their structural features. Substituents at specific positions can enhance or diminish activity. For example:
- Chlorobenzyl Group : Enhances lipophilicity and cellular uptake.
- Dimethyl Substituents : May contribute to increased potency through steric effects.
Case Studies
Several case studies have documented the efficacy of thieno[2,3-d]pyrimidine derivatives in preclinical models. One notable study showed that a derivative with a similar structure significantly reduced tumor growth in xenograft models of breast cancer .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of thieno[2,3-d]pyrimidines are crucial for their development as therapeutic agents. Preliminary studies suggest favorable ADMET characteristics for compounds in this class:
- High solubility in physiological conditions.
- Moderate permeability , indicating potential for effective oral bioavailability.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione?
The compound is synthesized via alkylation of a thieno[2,3-d]pyrimidine scaffold. A typical method involves reacting a precursor (e.g., 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione) with 2-chlorobenzyl chloride or analogous alkylating agents in dimethylformamide (DMF) using potassium carbonate as a base. Reaction conditions (e.g., 12–24 hours at 60–80°C) are critical for achieving yields >70%. Crystallization from ethanol or acetonitrile yields pure products .
Q. How is the compound characterized structurally, and what analytical techniques are employed?
Structural confirmation relies on 1H/13C NMR and mass spectrometry (MS) . For example:
- NMR : A 150EX chromatograph with a C18 column (100 × 4 mm) is used, with a 25-minute analysis cycle. Key signals include aromatic protons (δ 7.2–7.9 ppm) and methyl groups (δ 2.2–2.4 ppm) .
- MS : Electron ionization (EI) confirms molecular ions (e.g., m/z 386 [M⁺] for analogs) .
Advanced Research Questions
Q. How can researchers optimize the alkylation step to improve yield and purity?
Optimization involves:
- Solvent selection : DMF or acetonitrile enhances reactivity compared to THF.
- Base choice : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in deprotonating the N1 position of the thienopyrimidine core.
- Temperature control : Maintaining 60–70°C prevents side reactions (e.g., over-alkylation).
- Purification : Gradient elution via HPLC (C18 column, methanol/water) resolves closely related impurities .
Q. How can contradictions in reported antimicrobial activity data be resolved?
Discrepancies may arise from variations in:
- Testing protocols : Standardize minimum inhibitory concentration (MIC) assays using Staphylococcus aureus ATCC 25923 and clinical isolates.
- Structural analogs : Compare substituent effects (e.g., 2-chlorobenzyl vs. unsubstituted benzyl groups) on bioactivity. For instance, the 2-chlorobenzyl derivative shows higher activity (MIC = 4 µg/mL) against S. aureus than metronidazole (MIC = 16 µg/mL) .
- Solubility : Use DMSO as a co-solvent (≤1% v/v) to ensure compound dissolution in broth microdilution assays .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting antimicrobial or enzyme inhibition?
- Substituent variation : Replace the 2-phenylethyl group with heterocycles (e.g., oxadiazoles) to modulate lipophilicity and target binding.
- Enzyme assays : Test dihydrofolate reductase (DHFR) inhibition via spectrophotometric monitoring of NADPH oxidation. IC₅₀ values for analogs range from 0.5–5 µM .
- Computational docking : Use AutoDock Vina to model interactions with DHFR’s active site (PDB: 1DHF). Focus on hydrogen bonding with Arg22 and π-π stacking with Phe31 .
Q. What methodologies are used to evaluate the compound’s stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours, followed by HPLC analysis. Thienopyrimidine diones generally degrade <10% at pH 7.4.
- Plasma stability : Use pooled human plasma (37°C, 1–6 hours) with LC-MS quantification. Metabolites (e.g., hydrolyzed dione rings) are identified via MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
